Ethyl anilino(benzamido)acetate
Description
Ethyl anilino(benzamido)acetate is an organic compound characterized by an ethyl ester backbone substituted with both an anilino (phenylamino) group and a benzamido (benzoylamino) moiety. Such esters are typically synthesized via condensation or coupling reactions involving benzamide derivatives and aniline intermediates, often employing catalysts like NiCl₂(Py)₄ or reagents such as pyridine and trioxatriphosphinane derivatives . These compounds are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability .
Properties
CAS No. |
60676-50-8 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
ethyl 2-anilino-2-benzamidoacetate |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-17(21)15(18-14-11-7-4-8-12-14)19-16(20)13-9-5-3-6-10-13/h3-12,15,18H,2H2,1H3,(H,19,20) |
InChI Key |
SIBQPGVLHSTJKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl anilino(benzamido)acetate typically involves the reaction of ethyl acetate with aniline and benzoyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Ethyl acetate+Aniline+Benzoyl chloride→Ethyl anilino(benzamido)acetate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl anilino(benzamido)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Substitution: The anilino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as halides, in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Amine.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl anilino(benzamido)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl anilino(benzamido)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key properties of ethyl anilino(benzamido)acetate and related compounds:
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., sulfonyl in , trifluoromethyl in ) increases molecular polarity and may enhance hydrolytic stability compared to benzamido or anilino derivatives.
- Thermal Stability : Ethyl 2-benzamido-2-(benzo[7]annulenyl)acetate exhibits a defined melting point (92–93°C), suggesting crystalline stability due to planar aromatic systems . In contrast, sulfonamide derivatives (e.g., ) may exhibit lower melting points due to steric hindrance.
Stability and Hydrolysis
- Ester Hydrolysis : Ethyl esters with electron-withdrawing substituents (e.g., trifluoromethyl in ) resist hydrolysis better than those with electron-donating groups.
- Amide Stability : Benzamido groups () are generally stable under acidic conditions but may hydrolyze under prolonged basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
